5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

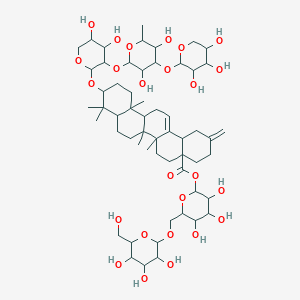

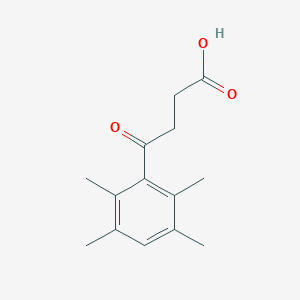

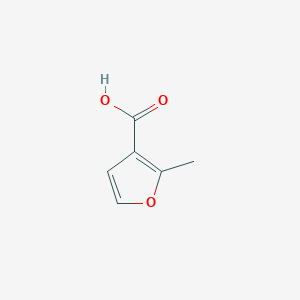

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is used in proteomics research .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts to synthesize substituted pyrroles via dehydrogenative alcohol functionalization reactions .

Molecular Structure Analysis

The molecular structure of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring substituted with a p-tolyl group and a vinyl group. The carboxylic acid group is attached to the 2-position of the pyrrole ring .

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Agent

5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with the 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid framework, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, the 4-vinylbenzoyl compound, which shares structural similarities with 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid, demonstrated high potency in both analgesic (mouse writhing) and anti-inflammatory (rat carrageenan paw) assays. This has led to its advancement in pharmacological evaluations as a potential anti-inflammatory agent Joseph M. Muchowski et al., 1985.

Catalyst in Chemical Synthesis

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid derivatives, due to their pyrrole and carboxylic acid functionalities, are involved in various catalytic and synthetic processes. For instance, Fe(II)-catalyzed isomerization of vinyl compounds into pyrroles has been documented, showcasing the compound's potential in facilitating significant structural transformations in organic synthesis E. Galenko et al., 2017.

Photo-Redox Catalytic Applications

Certain derivatives of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid have shown effectiveness as photo-redox catalysts. Water-soluble copolymers of related compounds, such as 5,10,15,20-tetra-p-tolylporphyrins bearing a vinyl group, have demonstrated catalytic behavior in photo-redox reactions for applications like FRA–L-ascorbic acid and viologen–triethanolamine transformations H. Kamogawa et al., 1993.

Propiedades

IUPAC Name |

1-ethenyl-5-(4-methylphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-3-15-12(8-9-13(15)14(16)17)11-6-4-10(2)5-7-11/h3-9H,1H2,2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHLYONFHRHIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354448 |

Source

|

| Record name | 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |

CAS RN |

131172-66-2 |

Source

|

| Record name | 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)

![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)